(6-Ethyl-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

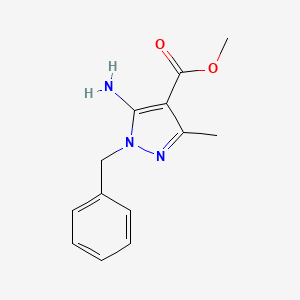

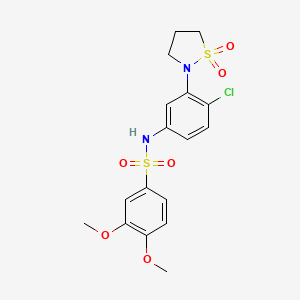

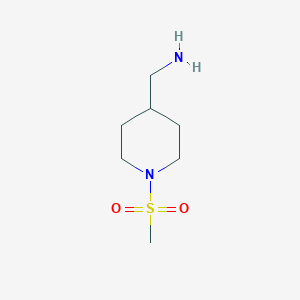

“(6-Ethyl-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C26H23NO3S . It has an average mass of 429.531 Da and a monoisotopic mass of 429.139862 Da . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 26 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications

Synthesis of Metabolites and Derivatives

Research has been conducted on the synthesis of metabolites and derivatives of quinoline compounds, which play a crucial role in the development of new pharmaceuticals and materials. For instance, Mizuno et al. (2006) explored the syntheses of metabolites of a quinoline carboxylate, highlighting the utility of quinoline derivatives in medicinal chemistry and drug development (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Spectroscopic Properties and Applications

The spectroscopic properties of quinoline derivatives have been studied, as seen in the work by Al-Ansari (2016), who investigated the effects of structure and environment on the spectroscopic properties of quinolin-2-yl)(phenyl)methanones. Such studies contribute to our understanding of the photophysical behavior of these compounds, which is crucial for their application in optoelectronic devices and sensors (Al-Ansari, 2016).

Antimicrobial and Antimalarial Activity

Quinoline derivatives have been synthesized and tested for their antimicrobial and antimalarial activities. Parthasaradhi et al. (2015) designed and synthesized new quinoline-based 1,2,3-triazoles showing promising antimicrobial and antimalarial properties. This research underscores the potential of quinoline derivatives in the development of new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Material Science and Polymer Chemistry

Quinoline derivatives are also significant in material science and polymer chemistry. Turac et al. (2011) focused on the synthesis and characterization of conducting copolymers involving quinoxaline derivatives, pointing to the role of these compounds in developing conductive materials for electronic applications (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).

Environmental and Catalytic Applications

Furthermore, research on quinoline derivatives extends into environmental science and catalysis. For example, the work on benzenesulfonic acid functionalized hydrophobic mesoporous biochar by Li et al. (2019) showcases the application of sulfonated compounds in catalysis, particularly for biofuel production, demonstrating the versatility of quinoline sulfone derivatives in green chemistry (Li, Deng, Chen, Cao, Zheng, Zhong, Zhang, Wang, Zeng, & Deng, 2019).

Properties

IUPAC Name |

[6-ethyl-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3S/c1-3-18-10-13-21(14-11-18)31(29,30)26-22-16-19(4-2)12-15-24(22)27-17-23(26)25(28)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWVFIXOZNIVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2961618.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)

![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)